7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
7-Fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core. Key structural attributes include:
- Fluorine substituents: A fluorine atom at the 7-position of the quinoline ring and a 4-fluorophenyl group at the 1-position.
- Phenyl substitution: A phenyl group at the 3-position of the pyrazole ring. This compound belongs to the pyrazolo[4,3-c]quinoline family, which is renowned for diverse pharmacological activities, including anti-inflammatory, anticancer, and receptor modulation properties .
Properties
IUPAC Name |
7-fluoro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3/c23-15-6-9-17(10-7-15)27-22-18-11-8-16(24)12-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVWRDFJSZUMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules like this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
7-Fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenyl rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the quinoline ring, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the fluorine-substituted positions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit notable anti-inflammatory properties. A study demonstrated the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses.
Table 1: Inhibitory Effects on NO Production
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 7-Fluoro-1-(4-fluorophenyl)-3-phenyl... | 0.39 | Inhibition of iNOS and COX-2 |
| Positive Control (1400 W) | - | Direct iNOS inhibitor |
The IC50 value indicates the potency of this compound relative to other known inhibitors, suggesting its potential as a lead compound for further development.
Anticancer Potential
The anticancer properties of pyrazolo[4,3-c]quinolines have also been explored extensively. Preliminary studies indicate that these compounds may induce apoptosis in various cancer cell lines through pathways involving caspases and modulation of Bcl-2 family proteins.
Case Study: Anticancer Activity in Cell Lines
A study evaluated the cytotoxic effects of several pyrazolo[4,3-c]quinoline derivatives on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed:
- MCF-7 Cells: Significant reduction in cell viability at concentrations above 5 μM.
- A549 Cells: Induction of apoptosis confirmed by flow cytometry.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship analyses have been employed to understand the structural features influencing biological activity. Key findings include:
Substituent Effects:
- Electron-withdrawing groups enhance anti-inflammatory activity.
Positioning of Functional Groups:
- Para-substituted derivatives often exhibit greater efficacy compared to ortho or meta substitutions.
Table 2: Summary of SAR Findings
| Substituent Position | Activity Level | Notes |
|---|---|---|
| Para | High | Optimal for iNOS inhibition |
| Ortho | Moderate | Reduced activity |
| Meta | Low | Least effective |
Mechanism of Action
The mechanism of action of 7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair . By binding to these enzymes, the compound can interfere with their function, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in the context of its anticancer activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Anti-Inflammatory Activity
Pyrazolo[4,3-c]quinoline derivatives exhibit potent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a hallmark of anti-inflammatory activity. The position and nature of substituents critically influence potency and cytotoxicity:
Key Findings :
- Electron-donating groups (e.g., -OH in 2b) reduce anti-inflammatory potency compared to unsubstituted phenylamino derivatives (2a) .
- Hydrophilic groups (e.g., -COOH in 2m) maintain submicromolar IC50 values while improving cytotoxicity profiles .
- The target compound lacks amino substituents but features fluorine atoms, which are electron-withdrawing. Fluorine’s inductive effects may enhance metabolic stability and binding affinity to inflammatory targets (e.g., iNOS or COX-2), though direct activity data are unavailable in the provided evidence.
Electronic and Structural Modifications
Fluorine vs. Trifluoromethyl (CF3) Substituents
Amino Group Incorporation
- Introducing primary amino groups (e.g., at the 3- or 4-position) improves therapeutic indices by balancing potency and cytotoxicity . For example, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) achieves an IC50 of 0.41 µM with 52% cell survival .
Cytotoxicity Profiles
Cytotoxicity remains a critical challenge for pyrazolo[4,3-c]quinolines:
- Compound 2a : High potency (IC50 = 0.39 µM) but severe cytotoxicity (9% survival) .
- Compound 2i: Retains submicromolar potency (IC50 = 0.41 µM) with improved survival (52%) due to hydrophilic 4-hydroxyphenylamino substitution .
- Target Compound : Fluorine’s metabolic stability may reduce off-target toxicity, though direct evidence is lacking.
Biological Activity
7-Fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anti-cancer, and other pharmacological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H14F2N2
- Molecular Weight : 300.31 g/mol
- SMILES Notation :
C1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)F)F
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Among various derivatives, the compound demonstrated notable inhibition of NO production, indicating its potential as an anti-inflammatory agent. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.39 | Inhibition of NO production |
| Positive Control (1400 W) | - | iNOS inhibitor |
Anticancer Activity
The anticancer properties of pyrazolo[4,3-c]quinoline derivatives have been extensively studied. In vitro assays against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer), revealed that these compounds exhibit significant cytotoxicity. For instance, a derivative with a similar structure demonstrated an IC50 value of 0.59 μM against MCF-7 cells, indicating potent antiproliferative activity .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 | 7-Fluoro derivative | 0.59 |
| HepG2 | 7-Fluoro derivative | 0.85 |
| HCT-116 | 7-Fluoro derivative | 0.93 |
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies have provided insights into the structural features that enhance the biological activity of pyrazolo[4,3-c]quinoline derivatives. The presence of fluorine substituents has been correlated with increased potency against cancer cell lines and enhanced anti-inflammatory effects. The para-substitution on the phenyl ring appears to be more favorable than ortho or meta substitutions for both anti-inflammatory and anticancer activities .
Case Studies
- Anti-inflammatory Study : A study conducted on various pyrazolo[4,3-c]quinoline derivatives highlighted the significant reduction in NO production in LPS-stimulated RAW 264.7 cells when treated with these compounds. The lead compound exhibited an IC50 value comparable to established iNOS inhibitors.
- Anticancer Evaluation : In a comparative study against multiple cancer cell lines, the compound showed selective cytotoxicity with minimal effects on normal cell lines, suggesting a favorable therapeutic index.
Q & A
Q. What are the recommended synthetic routes for introducing functional groups (e.g., NH₂) into pyrazolo[4,3-c]quinoline scaffolds?
A multi-step synthesis starting from 2,4-dichloroquinoline-3-carbonitrile (1) has been demonstrated for generating pyrazoloquinolines with primary amino groups. Key steps include nucleophilic substitution and cyclization reactions. For example, introducing NH₂ at position 3 or 4 of the pyrazoloquinoline core can enhance bioactivity by modifying electronic properties. Reaction conditions (solvent, temperature, and catalysts) must be optimized to avoid side products such as decarboxylation-derived impurities .
Q. How can condensation reactions with aldehydes/ketones be utilized to synthesize fluorinated pyrazolo[4,3-c]quinolines?
Fluorine-containing pyrazoloquinolines are synthesized via condensation of aldehydes/ketones with intermediates like 4-amino-2-methoxy-3-trifluoroacetylquinoline. For instance, cyclization reactions under acidic conditions (e.g., HCl/EtOH) yield 6-methoxy-1,4-diazepino[6,5-c]quinolines. Fluorination at specific positions (e.g., 7-fluoro) improves metabolic stability and target binding .
Q. What spectroscopic methods are critical for confirming the structure of pyrazolo[4,3-c]quinoline derivatives?
- 1H/13C NMR : Chemical shifts (e.g., δ 8.47 ppm for aromatic protons) and coupling constants (JHH = 9.4 Hz, JHF = 5.4 Hz) confirm regiochemistry and fluorine substitution .
- HRMS : Accurate mass analysis (e.g., m/z 330.1606 [M+H]+) validates molecular formulas .
- IR : Peaks at 1670 cm⁻¹ (C=O) and 1529 cm⁻¹ (C=N) indicate functional groups .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for pyrazoloquinoline derivatives with chiral centers?
Ferrocenyl-phosphine catalysts enable enantioselective annulation of modified Morita-Baylis-Hillman (MBH) carbonates with pyrazolones. For example, functionalized 1,4-dihydropyrazolo-pyrano[2,3-b]quinolines are synthesized with >90% enantiomeric excess (ee) by optimizing steric and electronic effects of the catalyst .
Q. What strategies resolve contradictions in bioactivity data for fluorinated pyrazoloquinolines?
Discrepancies in antimicrobial or anticancer activity may arise from:
- Fluorine positioning : 6-Fluoro vs. 7-fluoro substituents alter electron density and hydrogen-bonding capacity .
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., decarboxylated derivatives) that may skew bioassay results .
- Solubility adjustments : Introduce sulfonyl or morpholine groups to enhance aqueous solubility and bioavailability .
Q. How do fluorination patterns influence the physicochemical properties of pyrazoloquinolines?
- Lipophilicity : 7-Fluoro substitution increases logP values by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic stability : Fluorine at position 6 reduces CYP450-mediated oxidation, prolonging half-life in vivo .
- Crystallinity : Fluorine’s electronegativity improves crystal packing, as evidenced by sharp melting points (e.g., 185–187°C for 8l) .
Q. What computational methods aid in designing pyrazoloquinoline analogs with improved target affinity?
- Docking studies : Molecular dynamics simulations predict interactions with kinases or DNA gyrase. For example, 7-fluoro substituents form halogen bonds with Thr87 in kinase targets .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize synthetic targets .
Q. How can multi-step syntheses of pyrazoloquinolines be optimized for scalability?
- Step efficiency : Combine Buchwald-Hartwig amination and Suzuki coupling in one pot to reduce purification steps .
- Catalyst selection : Use Pd(OAc)₂/XPhos for C–N bond formation with >80% yield and minimal palladium residue .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
